N4-Allyl-6-chloropyrimidine-4,5-diamine
Overview
Description
N4-Allyl-6-chloropyrimidine-4,5-diamine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position, a prop-2-enyl group at the 4th position, and two amino groups at the 4th and 5th positions of the pyrimidine ring. It is used in various chemical and biological applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and prop-2-enylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C).
Procedure: The 6-chloropyrimidine is reacted with prop-2-enylamine in the presence of the catalyst and solvent. The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-Allyl-6-chloropyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4-Allyl-6-chloropyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-Allyl-6-chloropyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,4-diaminopyrimidine: Similar structure but lacks the prop-2-enyl group.
4-N-prop-2-enylpyrimidine-4,5-diamine: Similar structure but lacks the chlorine atom at the 6th position.
Uniqueness
N4-Allyl-6-chloropyrimidine-4,5-diamine is unique due to the presence of both the chlorine atom and the prop-2-enyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h2,4H,1,3,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBSVFRUGUXZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=NC=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291522 | |
Record name | 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181304-94-9 | |
Record name | 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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